1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis of New Heterocycles : 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine is involved in the synthesis of new heterocycles with anticipated dyeing and biological properties. The study emphasizes the preparation of compounds and their transformation into new azo and bisazo dyes, highlighting their spectroscopic characteristics and dyeing performance (Bagdatli & Ocal, 2012).
Schiff Base Ligands : Schiff base ligands were prepared and characterized, involving this compound. The study showcases the tautomeric equilibria and crystal structure analyses, providing insights into the molecular structure through various spectroscopic techniques (Hayvalı et al., 2010).
Optical and Semiconductor Properties
- Semiconductor Oligomer : A semiconductor oligomer was synthesized, where 1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarbonyl dichloride was used. The study delves into the optical properties of the synthesized compound, analyzing aspects like average transmittance and optical band gap, contributing to semiconductor research (Cetin et al., 2017).
Dyeing and Biological Properties
Pyrazole-based Dyes : Research demonstrates the synthesis and dyeing properties of pyrazole-based dyes, exploring their structures, UV-vis measurements, and fastness tests. The compound plays a crucial role in the creation of these dyes, contributing to the field of material science and textile industry (Tao et al., 2019).
Synthesis of Pyrazolo[3,4-b]pyridines : A novel synthesis method for pyrazolo[3,4-b]pyridines was discussed, emphasizing the chemical transformation and the creation of a six-membered ring. The compound was instrumental in these domino reactions, offering new pathways in chemical synthesis (Gunasekaran et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-8-9-16(13(2)10-12)20-17(18)11-15(19-20)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPUCFZLVPWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine |
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